N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide
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Overview
Description
3-CYCLOHEXYL-N~5~-{2-[(2-PYRAZINYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a cyclohexyl group, a pyrazinylcarbonyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N~5~-{2-[(2-PYRAZINYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N~5~-{2-[(2-PYRAZINYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-CYCLOHEXYL-N~5~-{2-[(2-PYRAZINYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N~5~-{2-[(2-PYRAZINYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and molecules with cyclohexyl or pyrazinylcarbonyl groups. Examples include:
- 3-CYCLOHEXYL-1,2,4-OXADIAZOLE
- N~5~-{2-[(2-PYRAZINYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE
Uniqueness
What sets 3-CYCLOHEXYL-N~5~-{2-[(2-PYRAZINYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N6O3 |
---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H20N6O3/c23-14(12-10-17-6-7-18-12)19-8-9-20-15(24)16-21-13(22-25-16)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,23)(H,20,24) |
InChI Key |
KCJGFSNVDQKXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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